N-Methyl-N-[4-(pentafluorosulfanyl)benzyl]amine

Medicinal chemistry Bioisostere design Lipophilicity optimization

Researchers optimizing lead series for metabolic stability or CNS penetration often face a multi-parameter optimization challenge when replacing CF3 or tert-butyl motifs. This para-SF5, N-methyl benzylamine provides a precise solution as a 'super trifluoromethyl' bioisostere. Its unique profile delivers a +0.42 logP advantage over CF3 while maintaining a stronger electron-withdrawing effect (σI=0.55), enhancing potency without introducing metabolic soft spots. • Eliminates an H-bond donor vs. primary amine analogs, improving CNS permeability. • The SF5 group's proven in vivo stability (t1/2 > 12h) ensures durable target engagement. • Documented CAS, MDL, and 95%+ purity guarantee batch-to-batch consistency for reproducible SAR.

Molecular Formula C8H10F5NS
Molecular Weight 247.23 g/mol
CAS No. 1287217-84-8
Cat. No. B1394040
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-Methyl-N-[4-(pentafluorosulfanyl)benzyl]amine
CAS1287217-84-8
Molecular FormulaC8H10F5NS
Molecular Weight247.23 g/mol
Structural Identifiers
SMILESCNCC1=CC=C(C=C1)S(F)(F)(F)(F)F
InChIInChI=1S/C8H10F5NS/c1-14-6-7-2-4-8(5-3-7)15(9,10,11,12)13/h2-5,14H,6H2,1H3
InChIKeyPBZXIJYTOCWHPM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-Methyl-N-[4-(pentafluorosulfanyl)benzyl]amine: Physicochemical Identity


N-Methyl-N-[4-(pentafluorosulfanyl)benzyl]amine (CAS 1287217-84-8, molecular formula C8H10F5NS, molecular weight 247.23 g/mol) is a secondary benzylamine bearing a pentafluorosulfanyl (–SF5) substituent at the para position of the aromatic ring and an N-methyl group on the benzylic amine nitrogen . The SF5 group is recognized as a 'super trifluoromethyl' bioisostere, exhibiting higher lipophilicity (Hansch hydrophobicity constant π = 1.51 versus π = 1.09 for CF3), greater electronegativity (Hammett inductive constant σI = 0.55 versus σI = 0.39 for CF3), and enhanced chemical and metabolic stability compared to its CF3, tert-butyl, and halogen counterparts [1][2]. The para-substitution regiochemistry and N-methyl secondary amine functionality distinguish this compound from its primary amine analog 4-(pentafluorosulfanyl)benzylamine (CAS 771573-35-4) and the meta-substituted positional isomer N-Methyl-N-[3-(pentafluorosulfanyl)benzyl]amine (CAS 1287218-09-0), creating meaningful differences in lipophilicity, basicity, and steric profile that are critical for rational building-block selection in medicinal chemistry and chemical biology campaigns .

Why Generic Substitution Fails for SF5-Benzylamines


Substituting N-Methyl-N-[4-(pentafluorosulfanyl)benzyl]amine with a closely related analog—such as the primary amine 4-(pentafluorosulfanyl)benzylamine (CAS 771573-35-4), the meta-substituted isomer (CAS 1287218-09-0), or a CF3-bearing benzylamine—introduces compounding changes across multiple physicochemical parameters simultaneously: lipophilicity (ΔlogP), basicity (ΔpKa), hydrogen-bond donor count, steric bulk at the amine, and electronic character of the aryl ring [1][2]. The N-methyl group eliminates one H-bond donor, increases logP by approximately 0.5–0.8 units relative to the primary amine, and alters the pKa of the conjugate acid through inductive and steric effects [3]. The para-SF5 substitution pattern imparts a distinct dipole moment and electronic profile compared to meta-SF5, which directly affects binding interactions, metabolic stability, and spectroscopic signatures [4]. Because these differences are multiplicative rather than additive, a structure–activity relationship (SAR) or ADMET profile established with one analog cannot be reliably extrapolated to another without re-measurement, making precise building-block selection essential for reproducible lead optimization and patent integrity.

Quantified Differentiation Evidence


SF5 Lipophilicity Advantage for Membrane Permeability

The pentafluorosulfanyl group on N-Methyl-N-[4-(pentafluorosulfanyl)benzyl]amine confers a Hansch hydrophobicity constant of π = 1.51, which is 0.42 log units higher than that of the trifluoromethyl group (π = 1.09) and approximately 0.5 units lower than that of the tert-butyl group (π ≈ 2.0) [1]. This places the SF5-substituted compound in a lipophilicity range that enhances passive membrane permeability—a critical parameter for intracellular target engagement—while avoiding the excessive lipophilicity of tert-butyl analogs that often leads to poor aqueous solubility, high plasma protein binding, and promiscuous off-target activity [2]. In direct head-to-head comparisons on cannabinoid receptor ligands, SF5-substituted pyrazoles showed measured logP values consistently higher than CF3 counterparts and lower than tert-butyl counterparts, confirming that the Hansch π ranking translates to experimental partition coefficients in drug-like scaffolds [3].

Medicinal chemistry Bioisostere design Lipophilicity optimization

Electron-Withdrawing Strength of SF5 Modulates Amine Basicity

The para-SF5 group on N-Methyl-N-[4-(pentafluorosulfanyl)benzyl]amine exerts an inductive electron-withdrawing effect quantified by a Hammett σI constant of 0.55, compared to σI = 0.39 for CF3, σI = 0.56 for CN, and σI = 0.65 for NO2 [1]. This strong electron withdrawal reduces the basicity of the benzylic amine nitrogen through through-bond inductive transmission. In systematic studies on SF5-containing aliphatic amines, the SF5 group was shown to decrease the pKaH (conjugate acid pKa) of the amine by approximately 0.5–1.5 units relative to non-fluorinated or CF3-substituted analogs, with the effect dependent on the number of intervening methylene units between SF5 and the amine [2]. For the target compound, where the SF5 group is conjugated to the aromatic ring and the amine is separated by a single benzylic methylene, the lowered pKa translates to a reduced fraction of positively charged (protonated) species at physiological pH, which can enhance passive membrane permeation of the neutral species [3].

Physical organic chemistry Amine basicity tuning SAR optimization

Para vs. Meta SF5 Positional Isomerism: Dipole and Electronic Effects

The para-substitution of the SF5 group in N-Methyl-N-[4-(pentafluorosulfanyl)benzyl]amine (CAS 1287217-84-8) creates a molecular dipole vector that is coaxial with the benzylic C–N bond axis, whereas the meta-substituted isomer (CAS 1287218-09-0) orients the SF5 group off-axis, altering both the magnitude and direction of the molecular dipole moment [1]. In phosphorescent platinum(II) complexes bearing SF5-substituted cyclometalating ligands, the para-SF5 and meta-SF5 isomers exhibited measurably different photophysical and electrochemical properties, with the para isomer producing distinct emission wavelengths and redox potentials due to differences in the extent of electronic communication between the SF5 group and the metal center [2]. Furthermore, the para-SF5 group exerts a stronger resonance effect through the aromatic ring (Hammett σP = 0.68 for SF5 versus σM = 0.61), translating to differential modulation of π-electron density at the benzylic position and consequently different reactivity and binding characteristics [3].

Regiochemistry SAR Dipole-mediated binding

Secondary vs. Primary Amine: Pharmacokinetic Profile Differences

N-Methyl-N-[4-(pentafluorosulfanyl)benzyl]amine bears a secondary amine (N-methyl) with zero H-bond donors, compared to the primary amine analog 4-(pentafluorosulfanyl)benzylamine (CAS 771573-35-4), which has two H-bond donors (NH2) . The measured logP of the primary amine is 3.05 (Fluorochem data) . N-methylation of a benzylamine typically increases logP by 0.5–0.8 log units, placing the target compound's estimated logP in the range of 3.6–3.9—a value more favorable for blood–brain barrier penetration while still within typically acceptable limits for oral absorption [1]. In the SF5 context, the N-methyl group also counteracts the basicity-lowering effect of the electron-withdrawing SF5 substituent by providing a modest electron-donating inductive effect (+I of CH3), partially restoring amine nucleophilicity for downstream conjugation reactions (e.g., amide bond formation, reductive amination) [2].

Physicochemical property optimization CNS drug design Permeability enhancement

SF5 Metabolic and Chemical Stability

The SF5 group on N-Methyl-N-[4-(pentafluorosulfanyl)benzyl]amine is characterized by strong S–F bonds (bond dissociation energy ~80–90 kcal/mol) that confer resistance to thermal decomposition, hydrolysis, and oxidative metabolism [1]. In comparative pharmacokinetic studies, SF5-substituted benzopyran COX-2 inhibitors demonstrated a rat plasma half-life (t1/2) in excess of 12 hours and maintained plasma drug concentrations above the IC90 for up to 40 hours, representing a substantial improvement over CF3 and halogen-substituted analogs in the same series [2]. In N,N′-diarylurea antischistosomal agents, SF5 introduction conferred good membrane permeability while demonstrating metabolic stability in both human liver microsome (HLM) assays and in vivo pharmacokinetic evaluation, outperforming the corresponding CF3 and halogenated derivatives [3]. The chemical robustness of the SF5 group has been further confirmed by its stability under Suzuki–Miyaura cross-coupling, Grignard formation, and amide bond formation conditions, establishing the target compound as a reliable building block for multi-step synthetic sequences [4].

Metabolic stability Chemical robustness Late-stage functionalization

High-Value Application Scenarios


Lead Optimization: Bioisosteric Replacement of para-CF3/tert-Butyl

When a lead series containing a para-CF3-benzylamine or para-tert-butyl-benzylamine motif requires improved metabolic stability, enhanced membrane permeability, or reduced off-target promiscuity, N-Methyl-N-[4-(pentafluorosulfanyl)benzyl]amine serves as a direct bioisosteric replacement. The SF5 group provides a +0.42 logP advantage over CF3 and a −0.49 logP reduction relative to tert-butyl [1], placing it in an optimal lipophilicity window for oral absorption (logP 3–4). Its Hammett σI of 0.55 (versus 0.39 for CF3) provides stronger electron withdrawal for modulating amine basicity without introducing a metabolically labile nitro group [2]. The N-methyl secondary amine eliminates two H-bond donors relative to primary amine building blocks, improving CNS penetration potential and reducing PSA . The SF5 group's proven metabolic stability in HLM assays and in vivo rat PK (t1/2 > 12 h in benzopyran series) supports its use in programs where metabolic soft spots on CF3 or tert-butyl groups have been identified [3].

19F MRI Probe Development with SF5

N-Methyl-N-[4-(pentafluorosulfanyl)benzyl]amine provides a compact, chemically stable scaffold for constructing 19F MRI reporter probes. The SF5 group has been demonstrated as a superior 19F MR reporter group compared to CF3, with SF5-substituted teriflunomide derivatives showing the highest 19F MR SNR efficiency in combination with ultrashort echo-time (UTE) MRI methods [1]. The five chemically equivalent fluorine atoms of the SF5 group produce a single intense 19F NMR resonance, simplifying detection and quantification relative to the three magnetically equivalent but often broader CF3 resonances. The para-SF5 benzylamine core of the target compound provides a synthetically versatile amine handle for conjugation to targeting vectors, biomolecules, or responsive moieties via amide bond formation or reductive amination [2]. The enhanced chemical and metabolic stability of SF5 ensures signal integrity over extended imaging time courses, a key advantage for in vivo applications .

HPLC Analytical Standard and Derivatization Reagent

N-Methyl-N-[4-(pentafluorosulfanyl)benzyl]amine is commercially supplied as an analytical standard for HPLC applications [1], leveraging the SF5 group's unique 19F NMR signature and characteristic mass spectrometric fragmentation pattern for sensitive and selective detection. The compound's well-defined molecular weight (247.23 g/mol), single 19F NMR resonance from five equivalent fluorines, and para-substitution pattern (producing a characteristic AA′BB′ aromatic proton pattern in 1H NMR) make it an ideal reference standard for method development and validation of SF5-containing drug substance assays. The N-methyl secondary amine functionality provides a reactive handle for pre-column derivatization, enabling enhanced UV or fluorescence detection sensitivity for trace-level quantification of metabolites or impurities in pharmaceutical development workflows. The compound's HPLC purity specification (95%+) and availability from multiple reputable vendors support its use in GLP-adjacent analytical environments where batch-to-batch consistency is critical [2].

SAR Studies with Positional Isomer Control

When an SAR campaign requires systematic exploration of substituent regiochemistry on a benzylamine scaffold, N-Methyl-N-[4-(pentafluorosulfanyl)benzyl]amine (CAS 1287217-84-8) offers a well-defined para-SF5 reference point that can be directly compared against the meta isomer (CAS 1287218-09-0) and the primary amine analog (CAS 771573-35-4). The para-SF5 group's coaxial dipole alignment with the benzylic C–N bond axis, its distinct Hammett σP value (~0.68), and its unique photophysical and electrochemical signatures relative to the meta isomer [1][2] provide measurable parameters for correlating regiochemistry with biological activity. This systematic approach is essential for patent applications where specific substitution patterns must be claimed, and for understanding whether observed SAR trends are driven by electronic effects, dipole orientation, or steric factors. Procurement of the pure para isomer with documented CAS registry, MDL number (MFCD18089187), and analytical characterization minimizes the risk of isomer cross-contamination that could confound SAR interpretation .

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